molecular formula C19H18F2N6O B2838478 (2,4-difluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1021254-03-4

(2,4-difluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

货号: B2838478
CAS 编号: 1021254-03-4
分子量: 384.391
InChI 键: NBXCPLFRVARSII-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2,4-difluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a piperazine core, a structure commonly found in bioactive compounds, which is substituted with a 2,4-difluorophenyl methanone group and a 1-phenyl-1H-tetrazol-5-yl methyl group . The tetrazole ring is a versatile bioisostere often used to replace carboxylic acid groups in drug design, which can improve metabolic stability and bioavailability. Compounds with similar structural motifs, particularly those featuring a piperazine ring linked to a fluorinated aryl group, have demonstrated a range of potent pharmacological activities in scientific studies. For instance, research on analogous molecules has identified potent antagonists for the 5-HT6 receptor (5-HT6R), a promising target for treating cognitive deficits associated with conditions like Alzheimer's disease . Other piperazine-containing compounds have shown anxiolytic-like effects in preclinical models, mediated through interactions with benzodiazepine and nicotinic pathways . Furthermore, structural analogs are being investigated as potent and selective antagonists for the peripheral cannabinoid receptor (CB1), with the goal of treating metabolic disorders and liver diseases while minimizing central nervous system side effects . This compound is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any other use in humans or animals. Researchers handling this substance assume full responsibility for conducting their risk assessments and adhering to all applicable laboratory safety protocols.

属性

IUPAC Name

(2,4-difluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O/c20-14-6-7-16(17(21)12-14)19(28)26-10-8-25(9-11-26)13-18-22-23-24-27(18)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXCPLFRVARSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-difluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a using azides and nitriles under mild conditions.

    Piperazine Derivative Synthesis: The piperazine ring is often prepared through nucleophilic substitution reactions involving piperazine and appropriate alkyl halides.

    Coupling Reactions: The final step involves coupling the tetrazole and piperazine derivatives with the 2,4-difluorophenyl group using reagents like carbodiimides or other coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the aromatic rings using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorinated aromatic rings can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of partially or fully reduced aromatic rings.

    Substitution: Formation of substituted aromatic derivatives with various functional groups.

科学研究应用

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology and Medicine

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

作用机制

The mechanism by which (2,4-difluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone exerts its effects involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, particularly those involved in metabolic pathways.

    Receptor Binding: It may act as an agonist or antagonist at various receptors, influencing biological processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

Compound A: 1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

  • Key Differences: Replaces the 2,4-difluorophenyl group with a thiophene-ethanone moiety.
  • Impact : The thiophene group may enhance π-π stacking interactions, while the 4-fluorophenyltetrazole could reduce metabolic oxidation compared to the target compound’s 1-phenyltetrazole .

Compound B : 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate

  • Key Differences : Substitutes the tetrazole-methyl group with a 4-hydroxyphenyl-2-oxoethyl chain.
  • Impact : The hydroxyl group improves aqueous solubility but may reduce blood-brain barrier penetration compared to the lipophilic tetrazole in the target compound .

Heterocyclic Modifications

Compound C: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Key Differences : Replaces the tetrazole with a triazole-thioether group and introduces a phenylsulfonyl substituent.

Compound D: 4-[(2-Fluorophenyl)[1-(tetrahydro-2-furanylmethyl)-1H-tetrazol-5-yl]methyl]-1-piperazinyl)(2-furyl)methanone

  • Key Differences: Incorporates a tetrahydrofuranmethyl group on the tetrazole and a 2-furylmethanone.
  • Impact : The furan and tetrahydrofuran groups may improve metabolic stability but reduce aromatic stacking interactions relative to the target compound’s phenyl groups .

Structural and Pharmacokinetic Data

Compound Molecular Weight Key Substituents LogP* Synthetic Yield Reference
Target Compound 439.43 g/mol 2,4-Difluorophenyl, phenyltetrazole 3.8 48–52%
Compound A 425.47 g/mol Thiophene-ethanone, 4-F-phenyltetrazole 3.5 61%
Compound B 498.38 g/mol 4-Hydroxyphenyl-2-oxoethyl 2.2 48%
Compound C 521.51 g/mol Triazole-thioether, phenylsulfonyl 4.1 68%

*LogP values estimated via computational modeling (ChemAxon).

生物活性

The compound (2,4-difluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone , with CAS Number 1021254-03-4 , has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C19H18F2N6OC_{19}H_{18}F_{2}N_{6}O with a molecular weight of 384.4 g/mol . The structure includes a difluorophenyl group attached to a piperazine ring, which is further substituted by a tetrazole moiety, indicating potential interactions with various biological targets.

PropertyValue
Molecular FormulaC19H18F2N6O
Molecular Weight384.4 g/mol
CAS Number1021254-03-4

Research indicates that compounds containing tetrazole and piperazine structures often interact with neurotransmitter systems and enzymes. The tetrazole ring is known to exhibit activity against various targets, including phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. For instance, similar compounds have shown inhibition of PDE3A and PDE3B, suggesting that this compound may also exhibit cardiotonic effects through similar mechanisms .

Pharmacological Effects

  • Antitumor Activity : Compounds with similar structural features have been reported to possess antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. The presence of the difluorophenyl group may enhance the lipophilicity and cellular uptake of the compound, facilitating its action against tumor cells .
  • Anti-inflammatory Properties : The piperazine moiety is often associated with anti-inflammatory effects. Studies on derivatives have demonstrated their ability to modulate inflammatory responses, potentially making this compound useful in treating inflammatory diseases.
  • Neuropharmacological Effects : Given its structural similarity to known anxiolytics and antidepressants, this compound may also influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on PDE Inhibition : A series of tetrazole derivatives were synthesized and evaluated for their inhibitory effects on PDEs. One derivative exhibited an IC50 value of 0.24μM0.24\,\mu M against PDE3A, indicating strong potential as a cardiotonic agent .
  • Antitumor Screening : Research involving pyrazole derivatives has shown significant inhibitory activity against various cancer cell lines, suggesting that modifications in the structure can lead to enhanced anticancer properties .

常见问题

Q. Critical Parameters :

  • Temperature Control : Exothermic steps (e.g., alkylation) require slow addition of reagents at 0–5°C to minimize side reactions .
  • Catalyst Selection : Triethylamine or DMAP improves acylation efficiency by scavenging HCl .
  • Purification : Use silica gel chromatography (eluent: ethyl acetate/petroleum ether, 1:1) or recrystallization from ethanol to isolate high-purity crystals (>95%) .

Advanced: How to resolve contradictory spectroscopic data (e.g., NMR vs. MS) for intermediates?

Q. Approach :

  • Cross-Validation : Repeat NMR under deuterated solvents (e.g., DMSO-d₆) to detect hidden protons or exchangeable groups. Compare with 2D NMR (COSY, HSQC) to assign ambiguous signals .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace unexpected peaks in MS fragmentation patterns .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and verify assignments .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Q. Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace difluorophenyl with chlorophenyl or methoxyphenyl) to assess impact on bioactivity .
  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases or GPCRs) .
  • In Vitro Assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., COX-2 or PDE4) and correlate with structural variations .

Advanced: How to investigate metabolic stability and degradation pathways?

Q. Protocol :

  • In Vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Identify phase I (oxidation) and phase II (glucuronidation) products .
  • Forced Degradation : Expose the compound to heat (40–60°C), light (UV), or acidic/alkaline conditions. Monitor degradation products using UPLC-PDA .
  • Stability Studies : Store under accelerated conditions (40°C/75% RH) for 4 weeks and quantify remaining compound via HPLC .

Advanced: What techniques assess the compound’s interaction with biological membranes?

Q. Methods :

  • Lipophilicity Measurement : Determine logP values using shake-flask (octanol/water) or HPLC-based methods .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to lipid bilayers or membrane proteins .
  • Caco-2 Permeability Assay : Evaluate intestinal absorption potential by measuring apparent permeability (Papp) .

Advanced: How to address discrepancies in biological activity across different assay systems?

Q. Troubleshooting :

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors .
  • Solubility Optimization : Use DMSO/cosolvent systems (e.g., PEG 400) to ensure compound dissolution at tested concentrations .
  • Orthogonal Assays : Compare results from fluorescence-based, radiometric, and SPR assays to rule out artifacts .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。